molecular formula C13H19N B1385921 N-(cyclopropylmethyl)-3-phenylpropan-1-amine CAS No. 1020979-64-9

N-(cyclopropylmethyl)-3-phenylpropan-1-amine

Cat. No.: B1385921
CAS No.: 1020979-64-9
M. Wt: 189.3 g/mol
InChI Key: IHADHRRNCIKZRN-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-phenylpropan-1-amine is an organic compound that features a cyclopropylmethyl group attached to a 3-phenylpropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3-phenylpropan-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, thiolates.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Secondary amines, alcohols.

    Substitution Products: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-3-phenylpropan-1-amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylmethyl group adds strain and rigidity to the molecule, potentially enhancing its reactivity and specificity in various applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-5-12(6-3-1)7-4-10-14-11-13-8-9-13/h1-3,5-6,13-14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHADHRRNCIKZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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